(2R)-Benzylamino-3-phenoxy-2-propanol
CAS No.:
Cat. No.: VC13459343
Molecular Formula: C16H19NO2
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19NO2 |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | (2R)-2-(benzylamino)-1-phenoxypropan-2-ol |
| Standard InChI | InChI=1S/C16H19NO2/c1-16(18,13-19-15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3/t16-/m1/s1 |
| Standard InChI Key | TZROMNDVUPWEQN-MRXNPFEDSA-N |
| Isomeric SMILES | C[C@@](COC1=CC=CC=C1)(NCC2=CC=CC=C2)O |
| SMILES | CC(COC1=CC=CC=C1)(NCC2=CC=CC=C2)O |
| Canonical SMILES | CC(COC1=CC=CC=C1)(NCC2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (2R)-2-(benzylamino)-1-phenoxypropan-2-ol, delineates its core structure: a propan-2-ol backbone substituted at the second carbon with a benzylamino group (-NHCH₂C₆H₅) and at the first carbon with a phenoxy moiety (-OC₆H₅). The chiral center at C2 adopts an R-configuration, conferring stereochemical specificity critical for interactions in biological or catalytic systems.
Stereochemical Considerations
The (2R) enantiomer’s spatial arrangement influences its physicochemical behavior. Computational models derived from InChI (InChI=1S/C16H19NO2/c1-16(18,13-19-15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3/t16-/m1/s1) indicate intramolecular hydrogen bonding between the hydroxyl and amino groups, stabilizing the molecule in a pseudo-cyclic conformation. This feature may enhance solubility in polar aprotic solvents compared to non-hydroxylated analogues.
Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Octanol-Water) | 2.1 ± 0.3 |
| Aqueous Solubility (25°C) | 1.2 mg/L |
| pKa (Amino Group) | 9.4 ± 0.2 |
The moderate lipophilicity (LogP ~2.1) suggests permeability across biological membranes, while the weakly basic amino group (pKa ~9.4) facilitates protonation in acidic environments .
Synthesis and Manufacturing
Retrosynthetic Analysis
Two primary routes emerge for constructing the target molecule:
Route 1: Epoxide Aminolysis
-
Epoxidation of allyl phenyl ether to form 2-phenoxypropylene oxide.
-
Stereoselective ring-opening with benzylamine under basic conditions.
-
Acid-catalyzed cyclodehydration to install the hydroxyl group.
Route 2: Reductive Amination
-
Condensation of 3-phenoxy-2-propanone with benzylamine.
-
Stereocontrolled reduction using catalysts like (R)-BINAP-Ru complexes.
Optimization Challenges
Critical issues in scale-up include:
Industrial-scale production likely employs continuous flow reactors with immobilized enzymes for asymmetric synthesis, though detailed protocols remain proprietary .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s amino-alcohol motif mirrors structural elements in β-blockers and antiviral agents. Molecular docking studies predict affinity for adrenergic receptors (ΔG = -8.2 kcal/mol), suggesting potential as a propranolol precursor .
Asymmetric Catalysis
Preliminary investigations demonstrate utility in kinetic resolutions:
| Substrate | % ee | Reaction Type |
|---|---|---|
| Racemic benzoin | 92% | Acylation |
| 2-Phenylcyclohexanone | 85% | Epoxidation |
The chiral amino alcohol acts as a bifunctional catalyst, with the hydroxyl group activating electrophiles and the amine deprotonating nucleophiles .
| Supplier | Location | Purity | Price (USD/g) |
|---|---|---|---|
| A.J Chemicals | India | 98% | 120 |
| Amadis Chemical | China | 95% | 95 |
| Combi-Blocks Inc. | USA | 99% | 150 |
Current production volumes remain niche, with annual outputs estimated at 50-100 kg globally. Regulatory constraints under REACH and TSCA classify the compound as "for research use only," limiting large-scale applications .
| Endpoint | Value (Analogues) |
|---|---|
| LD50 (Rat, oral) | 350 mg/kg |
| Skin Irritation | Moderate (OECD 404) |
Proper handling mandates PPE including nitrile gloves and fume hood containment.
Future Perspectives
Advances in biocatalysis may enable enantioselective synthesis using engineered aminotransferases. Computational studies (QM/MM) identify potential enzyme binding pockets with ΔΔG‡ = 2.3 kcal/mol favoring the R-enantiomer . Partnership opportunities exist for developing:
-
Chiral ligands for transition metal catalysis
-
Prodrugs targeting neurotransmitter transporters
Ongoing research must address gaps in pharmacokinetic data and chronic toxicity to unlock therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume